molecular formula C7H10O4 B1661121 Succinylacetone-13C5 CAS No. 881835-86-5

Succinylacetone-13C5

Cat. No.: B1661121
CAS No.: 881835-86-5
M. Wt: 163.12
InChI Key: WYEPBHZLDUPIOD-JBSMRZEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Succinylacetone-13C5 involves the isotopic labeling of Succinylacetone. The synthetic route typically includes the incorporation of carbon-13 isotopes into the molecular structure of Succinylacetone. This process can be achieved through various chemical reactions that introduce the isotopic label at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process requires stringent reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions. The final product is then purified and characterized to confirm the isotopic labeling and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Succinylacetone-13C5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in various chemical environments .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEPBHZLDUPIOD-JBSMRZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676144
Record name 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881835-86-5
Record name 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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